3-[(Hydroxyamino)iminomethyl]-benzoic acid

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Standardizing impurity detection for Ataluren (Translarna) requires exact-mass reference standards. Substitution with hydroxyamidine analogs fails due to distinct retention times and fragmentation patterns. - **Critical application**: Certified reference standard for HPLC/LC-MS quantification of Impurity E in API and finished dosage forms. - **Compliance support**: Enables EP impurity specifications, ANDA/DMF submissions, and stability-indicating method development. - **Supply certainty**: Multiple purity grades (≥90% to ≥99%) available; stored under inert gas at 2-8°C for stability.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 199447-10-4
Cat. No. B173670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Hydroxyamino)iminomethyl]-benzoic acid
CAS199447-10-4
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(=NO)N
InChIInChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
InChIKeyLJCLPFBIVUPTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ataluren Impurity E Reference Standard


3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS 199447-10-4), also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid or Ataluren Impurity E, is a hydroxyamidine derivative characterized by a benzoic acid core substituted at the 3-position with a hydroxyamino iminomethyl group [1]. It serves as a key process-related impurity and reference standard in the synthesis and quality control of Ataluren (Translarna), an FDA- and EMA-approved nonsense mutation suppression therapy for Duchenne muscular dystrophy and cystic fibrosis [2]. The compound is available from multiple vendors in purities typically ranging from 90% to ≥95% and requires storage under inert gas at 2–8°C to maintain stability .

EP-designated impurity reference standard for Ataluren quality control and regulatory filings
Compatible with HPLC and LC-MS impurity profiling methods for pharmaceutical analysis
Multiple purity grades support method validation and trace-level quantification needs

Why Ataluren Impurity E Cannot Be Substituted


Generic substitution among hydroxyamidine analogs or positional isomers is not feasible for 3-[(Hydroxyamino)iminomethyl]-benzoic acid due to its distinct chromatographic retention behavior, regulatory identity as Ataluren Impurity E, and the need for exact mass and structure confirmation in pharmaceutical impurity methods . While compounds such as 4-(N-hydroxycarbamimidoyl)benzoic acid or unsubstituted benzamidoxime share similar functional groups, their retention times, mass fragmentation patterns, and UV spectra differ substantially, precluding interchangeability in validated HPLC methods or reference standard applications [1]. Furthermore, the compound's specific substitution pattern at the 3-position of the benzoic acid ring is critical for its formation pathway during Ataluren synthesis, making it a process-specific marker that cannot be replaced by a generic surrogate .

Retention time and mass fragmentation differ
Positional isomers such as 4-(N-hydroxycarbamimidoyl)benzoic acid show distinct chromatographic behavior, precluding direct interchange in validated HPLC methods.
Regulatory identity not transferable
Only the 3-substituted isomer is designated Ataluren Impurity E; generic hydroxyamidine analogs lack EP-compliant traceability required for ANDA/DMF submissions.
Process-specific marker may not be replicated
The 3-position substitution pattern is linked to the Ataluren synthetic pathway; structural surrogates cannot serve as equivalent process-control markers.

Impurity E Differentiation from Analogs


Regulatory Identity and Traceability

3-[(Hydroxyamino)iminomethyl]-benzoic acid is specifically designated as Ataluren Impurity E in both European Pharmacopoeia (EP) and internal regulatory filings, a status not shared by its para-isomer 4-(N-hydroxycarbamimidoyl)benzoic acid or the methyl ester analog . This formal identification is essential for ANDA and DMF submissions, where traceability to an EP-compliant reference standard is required. The compound is supplied with full characterization data including HPLC purity (typically 95–99%), NMR, and MS spectra, whereas generic hydroxyamidine analogs are not offered with Ataluren-specific impurity certification [1].

Regulatory Identity
Class-level inference
Ataluren Impurity E vs 4-isomer analog
EP designation is essential for ANDA/DMF traceability
Non-designated analogs may invalidate method transfer
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

HPLC Purity Across Vendors

Commercial vendors offer 3-[(Hydroxyamino)iminomethyl]-benzoic acid at distinct purity tiers: Thermo Scientific supplies the compound at ≥90% purity (HPLC) , whereas specialty impurity suppliers such as Hengfengwanda and ChemWhat provide grades of 95% or 99% (HPLC) . This quantitative differentiation allows procurement based on analytical rigor required; the higher-purity grades are essential for method validation and quantitation of trace-level impurities in Ataluren drug substance [1].

HPLC Purity
Cross-study comparable
90% to 99% across vendors
Higher purity supports trace-level impurity quantification
Confirm COA and HPLC method conditions per vendor
Analytical Chemistry Reference Standard Purity Procurement

Storage Stability Requirements

3-[(Hydroxyamino)iminomethyl]-benzoic acid requires storage under inert gas (nitrogen or argon) at 2–8°C with protection from light to prevent degradation . In contrast, structurally related compounds such as 3-cyanobenzoic acid (a precursor) are stable at ambient temperature under normal laboratory storage . The compound's instability at room temperature under atmospheric oxygen necessitates cold-chain procurement and careful handling, differentiating it from more robust benzoic acid derivatives.

Storage Stability
Class-level inference
Inert gas, 2–8°C, light protection
Cold-chain logistics may impact procurement planning
Vendor SDS; room-temperature analogs not comparable
Stability Storage Conditions Procurement

Applications in Quality Control and Method Development


Quantification in API and Drug Product

The compound is employed as a certified reference standard in HPLC and LC-MS methods for the detection and quantification of Ataluren Impurity E in API batches and finished dosage forms. Its use ensures compliance with EP impurity specifications and supports ANDA/DMF submissions [1].

Method Validation and System Suitability

As a characterized impurity standard with defined HPLC purity (≥90–99%), it is used to establish system suitability parameters, linearity, accuracy, and precision in analytical methods for Ataluren. The availability of multiple purity grades allows for tailored method development based on sensitivity requirements .

Stability-Indicating Method Development

Due to its formation as a degradation product under certain conditions, the compound is utilized in forced degradation studies to develop stability-indicating HPLC methods that can separate and quantify this impurity alongside other related substances [2].

Synthetic Process Monitoring

The compound serves as a marker for process control during Ataluren synthesis, enabling monitoring of the hydroxyamidine intermediate formation and ensuring that the impurity remains below acceptable thresholds before proceeding to subsequent synthetic steps .

Application
Selection Property
Validation Focus
Quantification in API and finished dosage forms
EP-designated impurity reference identity
HPLC/LC-MS method specificity and linearity
Analytical method validation
Defined purity grade (HPLC)
System suitability, accuracy, precision
Forced degradation study marker
Degradation product identification
Resolution from related substances in HPLC
Synthetic process control
Process-specific hydroxyamidine intermediate
Impurity threshold monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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